5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride, also known as BTPPS, is a chemical compound used in scientific research. It is a sulfonyl chloride derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. BTPPS is a potent blocker of transient receptor potential (TRP) channels, which are ion channels involved in a variety of physiological processes.
Mechanism Of Action
5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride acts as a non-competitive antagonist of TRP channels by binding to a site on the channel protein distinct from the ion-conducting pore. This binding leads to a conformational change in the channel protein that reduces its sensitivity to activation by various stimuli, such as heat, cold, and chemical agonists.
Biochemical And Physiological Effects
5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride has been shown to modulate a wide range of physiological processes by blocking TRP channels. For example, 5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride can inhibit the release of inflammatory mediators from mast cells by blocking TRPV2 channels. 5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride can also reduce the sensitivity of TRPV4 channels to mechanical stimuli, which are involved in osmoregulation and mechanotransduction in various tissues.
Advantages And Limitations For Lab Experiments
One advantage of using 5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its potency and selectivity for TRP channels. 5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride can effectively block multiple TRP channels at low concentrations, allowing researchers to study the function and regulation of these channels in various physiological contexts. One limitation of using 5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is its potential off-target effects, as it may interact with other proteins besides TRP channels at high concentrations.
List of
Future Directions
1. Development of more potent and selective TRP channel blockers based on the 5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride scaffold.
2. Investigation of the role of TRP channels in various disease states, such as chronic pain, cancer, and neurodegeneration.
3. Development of new therapeutic strategies targeting TRP channels using 5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride or its derivatives.
4. Study of the physiological and pathophysiological roles of TRP channels in different tissues and organs using 5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride as a pharmacological tool.
5. Identification of new TRP channel modulators using 5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride as a screening tool in high-throughput assays.
Synthesis Methods
5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride can be synthesized using a multistep reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 3,3,3-trifluoropropylhydrazine with butyl bromide to form the butylhydrazine intermediate, which is then reacted with pyrazole-4-sulfonyl chloride to yield 5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride.
Scientific Research Applications
5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride has been widely used in scientific research as a tool to study the function and regulation of TRP channels. TRP channels are involved in various physiological processes, including pain sensation, temperature regulation, and taste perception. 5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a potent and selective blocker of TRPV2, TRPV3, TRPV4, TRPM8, and TRPA1 channels, which are implicated in different aspects of sensory physiology.
properties
IUPAC Name |
5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O3S/c1-2-3-6-20-8-9-10(21(12,18)19)7-16-17(9)5-4-11(13,14)15/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQMZTWYYVBGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CCC(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride |
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